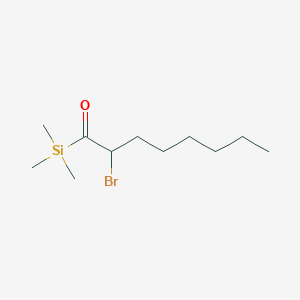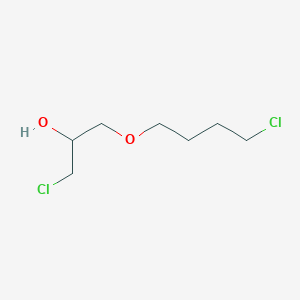![molecular formula C11H11NO5 B14606425 {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 59346-87-1](/img/structure/B14606425.png)
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a nitro group, an allyloxy group, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid typically involves the nitration of a suitable precursor followed by the introduction of the allyloxy group. One common method is the nitration of 4-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-hydroxyphenylacetic acid. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Hydrolysis: 3-Nitro-4-hydroxyphenylacetic acid and allyl alcohol.
Wissenschaftliche Forschungsanwendungen
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the allyloxy group may enhance the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-4-hydroxyphenylacetic acid: Lacks the allyloxy group, making it less versatile in chemical reactions.
4-[(Prop-2-en-1-yl)oxy]phenylacetic acid: Lacks the nitro group, reducing its potential biological activity.
3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid: A reduced form of the compound with different chemical properties.
Uniqueness
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is unique due to the presence of both the nitro and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59346-87-1 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-(3-nitro-4-prop-2-enoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-5-17-10-4-3-8(7-11(13)14)6-9(10)12(15)16/h2-4,6H,1,5,7H2,(H,13,14) |
InChI-Schlüssel |
ZBNVMXJFMHDYEN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


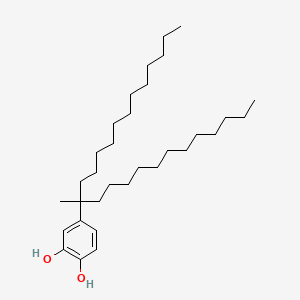
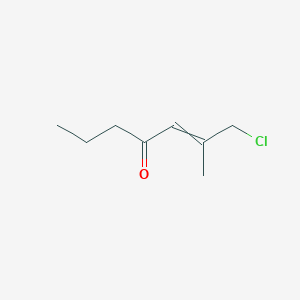
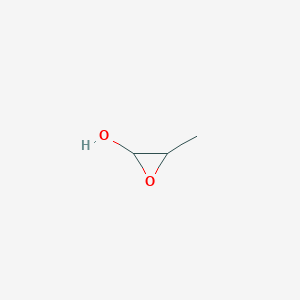
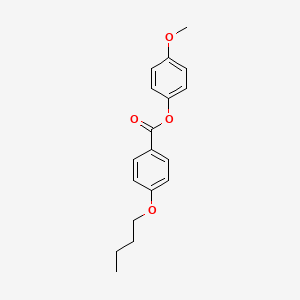

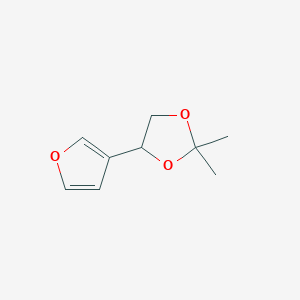
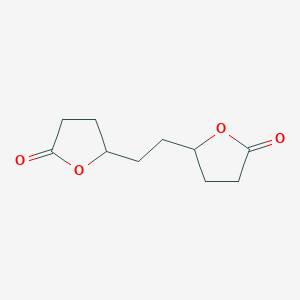
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
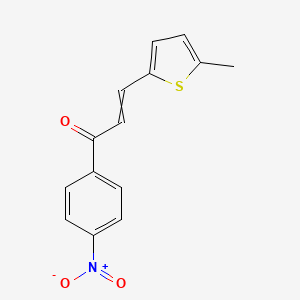
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)

